

# Application Notes and Protocols for C14H18BrN5O2 Animal Model Studies

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Compound of Interest		
Compound Name:	C14H18BrN5O2	
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### Introduction

C14H18BrN5O2, chemically known as 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid (referred to as C1), is a novel derivative of 5-aminosalicylic acid (5-ASA) with demonstrated antioxidant and anti-inflammatory properties.[1] Preclinical animal studies are crucial for evaluating its therapeutic potential, particularly for inflammatory conditions such as ulcerative colitis and Crohn's disease, as well as for establishing its safety profile.[1] This document provides a summary of the available data from animal model studies, focusing on pharmacokinetics and acute toxicity in Wistar rats, and outlines the corresponding experimental protocols.

# Data Presentation Pharmacokinetic Parameters of C1 in Wistar Rats

The following table summarizes the key pharmacokinetic parameters of C1 following intravenous (i.v.) and oral (p.o.) administration at a dose of 50 mg/kg.



Parameter	Intravenous (i.v.) Administration	Oral (p.o.) Administration
Dose	50 mg/kg	50 mg/kg
Elimination Half-Life (t½)	~0.9 hours	Not explicitly stated
Clearance (CL)	24 mL/min	Not explicitly stated
Maximum Plasma Concentration (Cmax)	Not applicable	Reached at 33 minutes
Oral Bioavailability (F%)	Not applicable	~77%

Data sourced from a study on Wistar rats.[1]

## **Acute Toxicity Profile of C1 in Wistar Rats**

An acute toxicity study was conducted using the up-and-down procedure (OECD method).

Route of Administration	GHS Category	Observations
Intraperitoneal (i.p.)	Category 4	Low toxicity
Oral (p.o.)	Category 5	Low toxicity

GHS (Globally Harmonized System of Classification and Labelling of Chemicals) categories 4 and 5 indicate low toxicity.[1] No signs of apparent toxicity were observed in the animals for 14 days post-administration.[1] Necropsy revealed no macroscopic changes in the liver, small intestine, colon, heart, spleen, stomach, or kidneys.[1]

# **Experimental Protocols Pharmacokinetic Study Protocol**

1. Animal Model:

Species: Wistar rats.[1]

Health Status: Healthy, pathogen-free.



- Housing: Controlled environment with standard diet and water ad libitum.
- 2. Drug Administration:
- Formulation: C1 dissolved in a suitable vehicle.
- Dosing:
  - Intravenous (i.v.) administration: 50 mg/kg.[1]
  - Oral (p.o.) administration: 50 mg/kg.[1]
  - Intraperitoneal (i.p.) administration was also performed.[1]
- 3. Sample Collection:
- · Matrix: Blood plasma.
- Timepoints: A series of time points post-administration to capture the absorption, distribution, metabolism, and excretion (ADME) profile.
- 4. Bioanalytical Method:
- Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the quantification of C1 in plasma.[1]
- Validation: The RP-HPLC method was successfully validated.[1]
- 5. Data Analysis:
- Pharmacokinetic parameters (t½, CL, Cmax, bioavailability) were calculated from the plasma concentration-time data.[1]

## **Acute Toxicity Study Protocol (Up-and-Down Procedure)**

- 1. Animal Model:
- Species: Wistar rats.[1]



#### 2. Guideline:

- The study was conducted following the up-and-down procedure as per OECD guidelines.[1]
- 3. Administration:
- Routes: Oral (p.o.) and intraperitoneal (i.p.).[1]
- Dosing: A sequential dosing scheme where the dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
- 4. Observation Period:
- Animals were observed for 14 days for any signs of toxicity.[1]
- 5. Endpoints:
- · Mortality.
- Clinical signs of toxicity (e.g., changes in behavior, appearance, etc.).
- · Body weight changes.
- Gross necropsy at the end of the study to examine major organs.[1]

## **Visualizations**

# **Experimental Workflow for Preclinical Evaluation**

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# References

1. mdpi.com [mdpi.com]



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